molecular formula C8H8ClF B2543479 4-(Chloromethyl)-1-fluoro-2-methylbenzene CAS No. 1214383-92-2

4-(Chloromethyl)-1-fluoro-2-methylbenzene

Cat. No.: B2543479
CAS No.: 1214383-92-2
M. Wt: 158.6
InChI Key: SDAPHOYTPICABO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chloromethyl group, a fluorine atom, and a methyl group

Scientific Research Applications

4-(Chloromethyl)-1-fluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some halogenated aromatic compounds can intercalate into DNA, disrupting its structure and function .

Safety and Hazards

Halogenated compounds can be hazardous. They may cause skin and eye irritation, and inhalation or ingestion could be harmful . Always handle such compounds with appropriate safety measures .

Future Directions

The future research directions would depend on the specific properties and potential applications of the compound. Halogenated aromatic compounds are widely used in medicinal chemistry, so one potential direction could be exploring its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-fluoro-2-methylbenzene typically involves the chloromethylation of 1-fluoro-2-methylbenzene. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-fluorobenzene
  • 4-(Chloromethyl)-2-methylbenzene
  • 4-(Bromomethyl)-1-fluoro-2-methylbenzene

Uniqueness

4-(Chloromethyl)-1-fluoro-2-methylbenzene is unique due to the presence of both a fluorine atom and a chloromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. The fluorine atom enhances the compound’s stability and can influence its interactions with other molecules, while the chloromethyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAPHOYTPICABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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